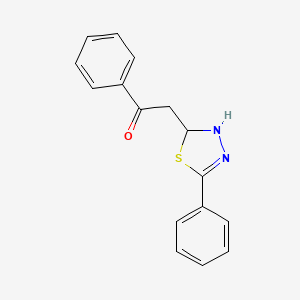
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or completely reduce it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE can be compared with other thiadiazole derivatives, such as:
2-Phenyl-1,3,4-thiadiazole: Lacks the ethanone moiety, resulting in different chemical and biological properties.
5-Phenyl-2,3-dihydro-1,3,4-thiadiazole: Similar structure but without the phenyl group on the ethanone moiety.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
88222-80-4 |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-phenyl-2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)ethanone |
InChI |
InChI=1S/C16H14N2OS/c19-14(12-7-3-1-4-8-12)11-15-17-18-16(20-15)13-9-5-2-6-10-13/h1-10,15,17H,11H2 |
InChI-Schlüssel |
ZXBXQXIFPAOZTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















